molecular formula C9H14O3 B1657462 Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate CAS No. 56745-64-3

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Cat. No.: B1657462
CAS No.: 56745-64-3
M. Wt: 170.21
InChI Key: XGMKOYOFCPTMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains an ethyl group, a 2-methylcyclopropyl group, and a 3-oxopropanoate group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a cyclopropyl ring with a methyl group attached to one of the carbons. Attached to the same carbon would be a propionate ester group with an ethyl group .


Chemical Reactions Analysis

Esters can undergo a number of reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other chemicals present .

Future Directions

The future directions for research into “Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate” would likely depend on its potential applications. These could include use in the synthesis of other compounds, or potential uses in industries such as pharmaceuticals or materials science .

Properties

IUPAC Name

ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)5-8(10)7-4-6(7)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMKOYOFCPTMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265402
Record name Ethyl 2-methyl-β-oxocyclopropanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56745-64-3
Record name Ethyl 2-methyl-β-oxocyclopropanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56745-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-β-oxocyclopropanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.